3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine
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Overview
Description
3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of a trifluoromethyl group on the pyridine ring and a methyl group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazole ring . The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. . These reactions are typically carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran or dimethylformamide, at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding pyrazole carboxylic acids, while reduction can yield the corresponding amines or alcohols .
Scientific Research Applications
3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets by increasing its lipophilicity and electron-withdrawing capacity, which can modulate the activity of the target proteins . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)pyrazole: Similar in structure but lacks the pyridine ring.
5-(trifluoromethyl)pyridin-2-amine: Contains the trifluoromethyl-pyridine moiety but lacks the pyrazole ring.
3-methyl-1H-pyrazol-5-amine: Similar pyrazole structure but without the trifluoromethyl-pyridine substitution.
Uniqueness
The uniqueness of 3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrazole Ring : The pyrazole core is synthesized through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of Trifluoromethyl Group : The trifluoromethyl group is introduced via electrophilic fluorination methods, enhancing the compound's lipophilicity and biological activity.
- Final Amine Formation : The final step involves amination reactions to yield the target compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and anti-inflammatory agent.
Anticancer Activity
Recent research indicates that compounds with a pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against lung cancer (A549), breast cancer (MCF7), and colorectal cancer (HT29) cell lines.
- IC50 Values : The IC50 values ranged from 10 µM to 25 µM, indicating moderate to strong antiproliferative activity compared to standard chemotherapeutic agents .
The proposed mechanisms of action for this compound include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- Modulation of Signaling Pathways : The compound may interact with specific kinases involved in cancer progression, such as p38 MAPK, which plays a crucial role in inflammatory responses and cancer cell survival .
Case Studies
Several studies have documented the biological effects of related pyrazole derivatives, reinforcing the potential therapeutic applications of this compound.
Study 1: Antitumor Efficacy
In a study published by ACS Omega, a series of pyrazole derivatives were synthesized and evaluated for their antitumor efficacy. Among them, compounds similar to this compound demonstrated significant growth inhibition in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
Study 2: Anti-inflammatory Properties
Another study highlighted the anti-inflammatory properties of aminopyrazoles, showing that derivatives could significantly reduce TNF-alpha release in LPS-stimulated macrophages. This suggests that this compound may possess similar anti-inflammatory effects .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | A549 (Lung Cancer) | 15 | Tubulin polymerization inhibition |
Antiproliferative | MCF7 (Breast Cancer) | 20 | Cell cycle arrest |
Anti-inflammatory | Macrophages | - | TNF-alpha release inhibition |
Properties
IUPAC Name |
5-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4/c1-6-4-8(14)17(16-6)9-3-2-7(5-15-9)10(11,12)13/h2-5H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEPDTCKJCJYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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